2-(3,4-dimethylphenyl)-2-oxoethyl biphenyl-2-carboxylate
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Overview
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes a biphenyl core and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-(3,4-dimethylphenyl)-2-oxoacetic acid with [1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4).
Catalysts: 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various ester derivatives .
Scientific Research Applications
2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: A thrombopoietin receptor agonist with a similar biphenyl structure.
2-(3,5-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate: A closely related compound with slight structural differences.
Uniqueness
2-(3,4-Dimethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H20O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C23H20O3/c1-16-12-13-19(14-17(16)2)22(24)15-26-23(25)21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
InChI Key |
ZIWCZDHQYBRYIW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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